molecular formula C13H13ClN4O3S B2489348 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903238-30-1

5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2489348
CAS No.: 1903238-30-1
M. Wt: 340.78
InChI Key: IPBCETKXXNIUNZ-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom, an oxolane (tetrahydrofuran) ring via an ether linkage, and a carboxamide group connected to a 5-methyl-1,3,4-thiadiazole moiety.

Properties

IUPAC Name

5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-7-17-18-13(22-7)16-11(19)8-4-10(14)12(15-5-8)21-9-2-3-20-6-9/h4-5,9H,2-3,6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCETKXXNIUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the thiadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the oxolan-3-yloxy group: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the pyridine ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds featuring the thiadiazole moiety have significant anticancer properties. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown enhanced antitumor activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines when modified with piperazine or piperidine rings . The introduction of lipophilic groups has been linked to improved bioactivity, suggesting that 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

Another significant application of this compound is its antimicrobial potential. Compounds containing the thiadiazole structure have demonstrated efficacy against various bacterial and fungal strains. For example, derivatives synthesized from thiadiazole frameworks were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, with promising results indicating their potential as new antimicrobial agents .

Pesticidal Activity

The incorporation of thiadiazole derivatives in agricultural chemistry has garnered attention due to their pesticidal properties. Research has shown that compounds with similar structures exhibit fungicidal activity against plant pathogens. The synthesis of new derivatives based on the thiadiazole scaffold could lead to the development of effective pesticides that target specific agricultural pests while minimizing environmental impact.

Polymer Chemistry

The unique chemical properties of this compound allow it to be utilized in polymer chemistry. Its ability to form stable complexes with metals can be exploited in the synthesis of advanced materials with tailored properties for applications in electronics and photonics.

  • Antitumor Efficacy Study : A series of derivatives based on the thiadiazole structure were synthesized and tested for their anticancer properties. The study revealed that modifications to the molecular structure significantly enhanced their activity against tumor cells .
  • Antimicrobial Screening : Research conducted on new thiadiazole derivatives demonstrated promising antibacterial and antifungal activities. These compounds were evaluated using serial dilution methods against various pathogens, showing potential as alternative therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide with structurally related carboxamide derivatives, focusing on substituents, molecular properties, and synthetic yields:

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Analytical Data Source
Target Compound : this compound 5-methyl-1,3,4-thiadiazole, oxolan-3-yloxy Not explicitly provided (Inferred: ~C₁₄H₁₃ClN₄O₃S) ~376.85 Not reported Not reported Not available in evidence -
5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide 3-fluorophenyl, oxolan-3-yloxy C₁₆H₁₄ClFN₂O₃ 336.74 Not reported Not reported SMILES: Fc1cccc(c1)NC(=O)c1cnc(c(c1)Cl)OC1COCC1 Aaron Chemicals
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-cyano-pyrazole, phenyl groups C₂₁H₁₅ClN₆O 402.83 133–135 68 MS (ESI): 403.1 [M+H]⁺ Molecules 2015
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-chlorophenyl, 4-cyano-pyrazole C₂₁H₁₄Cl₂N₆O 437.27 171–172 68 IR: 2230 cm⁻¹ (CN stretch) Molecules 2015

Key Structural and Functional Comparisons:

The oxolan-3-yloxy group (present in both the target and the fluorophenyl analog ) improves solubility due to the oxygen-rich tetrahydrofuran ring, contrasting with the lipophilic 4-chlorophenyl group in compound 3b .

Synthetic Yields: Yields for pyrazole-carboxamide derivatives (62–71%) suggest that coupling reactions are moderately efficient.

Spectroscopic and Analytical Data :

  • The absence of a nitrile (CN) group in the target compound distinguishes it from derivatives like 3a–3b, which show characteristic IR stretches at ~2230 cm⁻¹ .
  • Molecular ion peaks in ESI-MS (e.g., 403.1 for 3a ) align with expected masses, providing a benchmark for verifying the target compound’s structure.

Commercial Availability :

  • The fluorophenyl analog (CAS 1903654-77-2) is commercially available , whereas the target compound’s niche structure may limit accessibility, necessitating custom synthesis.

Biological Activity

5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H19ClN7O5S
  • Molecular Weight : 541.63 g/mol

The structural features that contribute to its biological activity include the thiadiazole moiety and the pyridine ring, which are known for their pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the thiadiazole ring.
  • Introduction of the chloro and oxolan groups.
  • Final coupling reactions to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM . This suggests that this compound may exhibit similar or enhanced antimicrobial activity.

Anticancer Potential

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, related compounds showed IC50 values as low as 0.28 µg/mL against breast cancer MCF-7 cells . The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells, making these compounds promising candidates for further development.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have shown that various thiadiazole derivatives can significantly inhibit cell proliferation in different cancer cell lines. For instance, compounds derived from the same class demonstrated selective cytotoxicity against various cancer types while exhibiting minimal toxicity towards normal cells .

Case Studies

StudyCompoundTargetActivityIC50/ MIC
5-chloro-N-(5-methyl...E. coliAntimicrobialMIC = 0.21 µM
Thiadiazole DerivativeMCF-7 CellsAnticancerIC50 = 0.28 µg/mL
Various ThiadiazolesHeLa CellsCytotoxicityIC50 = 0.37 µM

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest strong binding interactions with DNA gyrase, which is crucial for bacterial DNA replication .
  • Cell Cycle Arrest : The compound may induce apoptosis by blocking cell cycle progression at critical checkpoints, particularly at the G2/M phase .

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